molecular formula C18H16ClFN2OS B2413007 1-(2-((2-chloro-6-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)-2-phenylethanone CAS No. 851802-95-4

1-(2-((2-chloro-6-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)-2-phenylethanone

Cat. No. B2413007
CAS RN: 851802-95-4
M. Wt: 362.85
InChI Key: RDWJKUVICZMGGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a derivative of 2-chloro-6-fluorobenzyl . It has been reported to exhibit potent antitumor activity against various cancer cell lines, such as human lung cancer, breast cancer, and colon cancer.


Synthesis Analysis

The synthesis of this compound could involve the use of 2-chloro-6-fluorobenzyl chloride . This reagent has been used as an alkylating agent during the synthesis of 3-benzylsulfanyl derivatives of 1,2,4-triazole . Another method for preparing 2-chloro-6-fluorobenzaldehyde involves chlorination on 2-chloro-6-fluorotoluene under illumination .


Molecular Structure Analysis

The molecular structure of this compound can be inferred from its IUPAC name. It contains a 2-chloro-6-fluorobenzyl group attached to a 1,2,4-triazole ring, which is further connected to a phenyl group .

Safety And Hazards

The safety data sheet for 2-Chloro-6-fluorobenzyl bromide, a related compound, indicates that it causes severe skin burns and eye damage and may cause respiratory irritation . It’s important to handle such compounds with appropriate safety measures.

properties

IUPAC Name

1-[2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-phenylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClFN2OS/c19-15-7-4-8-16(20)14(15)12-24-18-21-9-10-22(18)17(23)11-13-5-2-1-3-6-13/h1-8H,9-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDWJKUVICZMGGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=N1)SCC2=C(C=CC=C2Cl)F)C(=O)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClFN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-((2-chloro-6-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)-2-phenylethanone

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